Bromo-PEG3-THP

PROTAC Linker optimization ERα degradation

Bromo-PEG3-THP (CAS 220568-33-2) is a heterobifunctional polyethylene glycol (PEG)-based linker comprising a triethylene glycol (PEG3) spacer, a terminal bromide leaving group, and a tetrahydropyranyl (THP)-protected hydroxyl. With a molecular formula of C₁₁H₂₁BrO₄ and a molecular weight of 297.19 g/mol, it is primarily employed as a PROTAC (Proteolysis Targeting Chimera) linker to tether an E3 ubiquitin ligase ligand to a target protein ligand.

Molecular Formula C11H21BrO4
Molecular Weight 297.19 g/mol
Cat. No. B11832223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo-PEG3-THP
Molecular FormulaC11H21BrO4
Molecular Weight297.19 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCCOCCOCCBr
InChIInChI=1S/C11H21BrO4/c12-4-6-13-7-8-14-9-10-16-11-3-1-2-5-15-11/h11H,1-10H2
InChIKeyNMSUTJVEBXQTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromo-PEG3-THP for PROTAC Synthesis: A Heterobifunctional PEG Linker with THP-Protected Hydroxyl and Bromide Functionality


Bromo-PEG3-THP (CAS 220568-33-2) is a heterobifunctional polyethylene glycol (PEG)-based linker comprising a triethylene glycol (PEG3) spacer, a terminal bromide leaving group, and a tetrahydropyranyl (THP)-protected hydroxyl . With a molecular formula of C₁₁H₂₁BrO₄ and a molecular weight of 297.19 g/mol, it is primarily employed as a PROTAC (Proteolysis Targeting Chimera) linker to tether an E3 ubiquitin ligase ligand to a target protein ligand . The bromide enables efficient nucleophilic substitution with thiols, amines, or alkoxides, while the THP group safeguards the hydroxyl during synthesis and permits controlled, orthogonal deprotection under mild acidic conditions .

Why Bromo-PEG3-THP Cannot Be Simply Replaced by Other PEG Linkers in PROTAC Design


PROTAC linker selection is a multi-parameter optimization problem: the PEG chain length governs the spatial separation between the E3 ligase and target protein, directly impacting ternary complex formation and degradation efficiency [1]; the protecting group dictates the pH and reagent compatibility during sequential conjugation steps; and the leaving group determines reaction rates and by-product profiles. A seemingly minor change—such as switching from a PEG3 to a PEG2 spacer, from a THP to a Boc protecting group, or from a bromide to a tosylate leaving group—can drastically alter degradation potency, synthetic yield, or the ability to execute orthogonal deprotection. The quantitative evidence below demonstrates that Bromo-PEG3-THP occupies a distinct and non-interchangeable position in the PROTAC linker landscape.

Bromo-PEG3-THP: Quantitative Differentiation Evidence Against Closest Analogs


PEG3 Chain Length Delivers Superior PROTAC Degradation Activity Compared to PEG2 and PEG4 Linkers

In a systematic linker-length study of decoy oligonucleotide-based PROTACs targeting the estrogen receptor α (ERα), the PEG3 linker variant (LCL-ER(dec)) exhibited the highest protein degradation activity, while the PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) variants showed markedly lower degradation despite possessing comparable target binding affinity (IC₅₀ = 30–50 nM for all three) [1]. This demonstrates that the three-unit ethylene glycol spacer in Bromo-PEG3-THP provides an optimal spatial geometry for productive ternary complex formation.

PROTAC Linker optimization ERα degradation

THP Protection Enables Milder Deprotection Conditions Compared to Boc-Protected PEG Linkers

The THP protecting group on Bromo-PEG3-THP can be quantitatively removed using 1–2% trifluoroacetic acid (TFA) in dichloromethane, whereas the tert-butoxycarbonyl (Boc) group commonly employed on competing amino-PEG linkers requires concentrated TFA (typically 95%) for complete cleavage [1]. In solid-phase peptide synthesis studies, replacing tBu/Boc protection with THP reduced tert-butylation side products from 16.3% to undetectable levels, demonstrating the practical advantage of the milder deprotection conditions enabled by THP [1].

Orthogonal protection THP deprotection PROTAC linker synthesis

Bromide Leaving Group Balances Reactivity and Atom Economy Relative to Tosylate and Mesylate Analogs

The bromide leaving group in Bromo-PEG3-THP (conjugate acid pKₐ ≈ −9) is a strong leaving group that efficiently undergoes Sₙ2 displacement with thiols, amines, and alkoxides under mild conditions (pH 7.5–8.5, ambient temperature) [1]. While tosylate (conjugate acid pKₐ ≈ −2.8) and mesylate are thermodynamically superior leaving groups, their larger steric bulk can slow reactions with hindered nucleophiles, and they introduce sulfonate ester by-products that must be removed chromatographically. Bromide, as a monatomic leaving group, generates only the inorganic bromide salt as a by-product, simplifying purification [2].

Nucleophilic substitution Leaving group Conjugation efficiency

DMSO Solubility and Stock Solution Stability Profile of Bromo-PEG3-THP

Bromo-PEG3-THP achieves a solubility of ≥10 mM in DMSO, enabling the preparation of concentrated stock solutions for biological assays . The compound is stable at ambient temperature during shipping and for short-term storage, with long-term storage recommended at −20°C under dry, dark conditions, yielding a shelf life exceeding two years . These handling characteristics are comparable to other monodisperse PEG linkers in its class and support routine laboratory use.

Solubility Formulation PROTAC linker handling

Optimal Application Scenarios for Bromo-PEG3-THP in PROTAC Research and Bioconjugation


PROTAC Library Synthesis Requiring Optimized PEG3 Spacer Length for Maximal Degradation Efficiency

When constructing a PROTAC library targeting a novel E3 ligase–target protein pair, the PEG3 spacer in Bromo-PEG3-THP provides the chain length shown to maximize degradation activity in systematic linker-length optimization studies [1]. Using this pre-optimized spacer eliminates the need to synthesize and test PEG2, PEG3, and PEG4 variants, accelerating hit-to-lead campaigns.

Multi-Step Bioconjugation Requiring Orthogonal Protection of Hydroxyl Functionality

The THP group on Bromo-PEG3-THP enables a sequential conjugation strategy: first, the bromide reacts with a thiol or amine nucleophile on the E3 ligase ligand; then, the THP group is removed under mild acidic conditions (1–2% TFA) to unmask the hydroxyl for further functionalization or conjugation to the target protein ligand [2]. This orthogonal protection avoids the harsh acid conditions (95% TFA) required for Boc removal, preserving acid-sensitive functional groups in the conjugate.

High-Yield Solution-Phase PROTAC Synthesis Minimizing Chromatographic Burden

The bromide leaving group generates inorganic bromide salts as the sole by-product of nucleophilic displacement, simplifying intermediate purification compared to tosylate or mesylate analogs that produce organic sulfonate salts requiring extraction or column chromatography [3]. This cleaner reaction profile is particularly valuable in multi-gram scale-up where cumulative yield and purification time are critical cost drivers.

Cell-Based PROTAC Assays with DMSO-Compatible Linker Handling

Bromo-PEG3-THP dissolves readily at 10 mM in DMSO, sufficient for direct dilution into cell culture medium at working concentrations typical of PROTAC degradation assays (0.01–10 μM) . The compound's ambient-temperature shipping stability and >2-year shelf life at −20°C ensure that stock solutions remain reliable across extended experimental timelines.

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